PEG2-bis(phosphonic acid)
Overview
Description
PEG2-bis(phosphonic acid) is a polyethylene glycol derivative that contains two phosphonic acid functional groups attached to the PEG backbone. This compound is known for its ability to bind to hydroxyapatite, the main mineral component of bone tissue . It is commonly used as a PEG linker in various scientific and industrial applications due to its hydrophilic nature and ability to increase the water solubility of compounds in aqueous media .
Mechanism of Action
- Specifically, it interacts with hydroxyapatite binding sites on bony surfaces, especially those undergoing active resorption .
- Interestingly, bisphosphonates (including PEG2-bis(phosphonic acid)) also have a beneficial effect on osteoblasts, preventing their apoptosis .
Target of Action
Mode of Action
Biochemical Pathways
Biochemical Analysis
Biochemical Properties
PEG2-bis(phosphonic acid) plays a role in biochemical reactions as a linker for bio-conjugation . It interacts with various enzymes, proteins, and other biomolecules through its PO3H2 group . The nature of these interactions is largely determined by the properties of the PO3H2 group and the linear PEG chain .
Cellular Effects
Given its role as a linker for bio-conjugation, it may influence cell function by facilitating the attachment of other molecules to cellular components .
Molecular Mechanism
The molecular mechanism of action of PEG2-bis(phosphonic acid) is primarily related to its role as a linker for bio-conjugation . It can bind to biomolecules through its PO3H2 group, potentially influencing enzyme activity, gene expression, and other molecular processes .
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of PEG2-bis(phosphonic acid) in laboratory settings. As a non-cleavable linker, it is likely to be stable over time .
Metabolic Pathways
Given its structure, it may interact with enzymes or cofactors involved in phosphorus metabolism .
Transport and Distribution
The transport and distribution of PEG2-bis(phosphonic acid) within cells and tissues are likely influenced by its properties as a linker for bio-conjugation . It may interact with transporters or binding proteins, affecting its localization or accumulation .
Subcellular Localization
Given its role as a linker for bio-conjugation, it may be found wherever its conjugated molecules are localized within the cell .
Preparation Methods
The synthesis of PEG2-bis(phosphonic acid) involves several steps. One common method is the nucleophilic displacement reaction, where the alkoxide of polyethylene glycol reacts with a suitable phosphonic acid derivative . Another method involves the reaction of polyethylene glycol with dichlorophenyl phosphine to form the desired phosphonic acid derivative . Industrial production methods typically involve large-scale reactions under controlled conditions to ensure high purity and yield .
Chemical Reactions Analysis
PEG2-bis(phosphonic acid) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of PEG2-bis(phosphonic acid) can lead to the formation of phosphonic acid esters, while reduction can yield phosphine derivatives .
Scientific Research Applications
PEG2-bis(phosphonic acid) has a wide range of scientific research applications, including:
Comparison with Similar Compounds
PEG2-bis(phosphonic acid) can be compared with other similar compounds, such as:
Polyethylene glycol (PEG): While PEG itself is widely used for its solubility and biocompatibility, PEG2-bis(phosphonic acid) offers additional binding capabilities due to its phosphonic acid groups.
PEG-bis(ethyl phosphonate): This compound is similar to PEG2-bis(phosphonic acid) but contains ethyl phosphonate groups instead of phosphonic acid groups, providing different binding properties.
PEG2-bis(phosphonic acid) stands out due to its unique combination of a hydrophilic PEG backbone and phosphonic acid functional groups, making it highly versatile and effective in a wide range of applications.
Properties
IUPAC Name |
2-[2-(2-phosphonoethoxy)ethoxy]ethylphosphonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16O8P2/c7-15(8,9)5-3-13-1-2-14-4-6-16(10,11)12/h1-6H2,(H2,7,8,9)(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFYMNIPZKITWCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCP(=O)(O)O)OCCP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16O8P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.